molecular formula C18H20ClN5O3 B2623313 7-(4-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 326919-18-0

7-(4-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B2623313
CAS No.: 326919-18-0
M. Wt: 389.84
InChI Key: CHJOXZNDECLJAV-UHFFFAOYSA-N
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Description

7-(4-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione: is a synthetic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a chlorobenzyl group, a morpholine ring, and a purine core, which contribute to its unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorobenzyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzyl chloride, 1,3-dimethyluric acid, and morpholine.

    Step 1 - Alkylation: The 1,3-dimethyluric acid is alkylated with 4-chlorobenzyl chloride in the presence of a base like potassium carbonate in an aprotic solvent such as dimethylformamide (DMF) to form the intermediate 7-(4-chlorobenzyl)-1,3-dimethyluric acid.

    Step 2 - Cyclization: The intermediate undergoes cyclization with morpholine under reflux conditions in a solvent like ethanol to yield the final product.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:

    Optimization of Reaction Conditions: Adjusting temperature, solvent, and reaction time to maximize efficiency.

    Purification: Using techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the chlorobenzyl group, converting it to a benzyl group.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

Biology

    Enzyme Inhibition: It has been studied for its potential to inhibit enzymes such as phosphodiesterases, which play a role in various biological processes.

Medicine

    Pharmacology: The compound shows promise as a lead compound in the development of new drugs for treating conditions like inflammation and cancer due to its ability to modulate specific molecular targets.

Industry

    Material Science: It can be used in the synthesis of advanced materials with specific properties, such as improved thermal stability or conductivity.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets:

    Enzyme Inhibition: It binds to the active site of enzymes, inhibiting their activity. For example, it can inhibit phosphodiesterases by mimicking the natural substrate and blocking the catalytic process.

    Signal Transduction Pathways: It can modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4-methylbenzyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione
  • 7-(4-fluorobenzyl)-1,3-dimethyl-8-(morpholin-4-yl)-3,7-dihydro-1H-purine-2,6-dione

Comparison

  • Structural Differences : The primary difference lies in the substituent on the benzyl group (chlorine, methyl, fluorine).
  • Biological Activity : The presence of different substituents can significantly affect the compound’s binding affinity and specificity towards molecular targets, leading to variations in biological activity.
  • Chemical Reactivity : The nature of the substituent influences the compound’s reactivity in chemical reactions, such as nucleophilic substitution or oxidation.

Properties

IUPAC Name

7-[(4-chlorophenyl)methyl]-1,3-dimethyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClN5O3/c1-21-15-14(16(25)22(2)18(21)26)24(11-12-3-5-13(19)6-4-12)17(20-15)23-7-9-27-10-8-23/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJOXZNDECLJAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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